molecular formula C17H24O3 B12371782 [(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate

Cat. No.: B12371782
M. Wt: 276.4 g/mol
InChI Key: VGOHBZXHAWVRBT-ZLMMBQDDSA-N
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Description

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[810]undeca-4,8-dienyl]methyl acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of [(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the formyl group: This step may involve oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an oxidizing agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate involves its interaction with specific molecular targets, often through the formyl and acetate functional groups. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the specific context and application.

Comparison with Similar Compounds

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate can be compared with other similar compounds, such as:

    [(1R,4E,8E,10R)-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-diene-8-carbaldehyde]: This compound shares a similar bicyclic structure but lacks the acetate group, which can significantly alter its reactivity and applications.

    [(1R,2S,4E,8E,10R)-4,8,11,11-tetramethylbicyclo[8.1.0]undeca-4,8-dien-2-ol]:

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which contribute to its versatility and wide range of applications.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate

InChI

InChI=1S/C17H24O3/c1-12(19)20-11-13-5-4-6-14(10-18)9-16-15(8-7-13)17(16,2)3/h5,9-10,15-16H,4,6-8,11H2,1-3H3/b13-5+,14-9+/t15-,16-/m1/s1

InChI Key

VGOHBZXHAWVRBT-ZLMMBQDDSA-N

Isomeric SMILES

CC(=O)OC/C/1=C/CC/C(=C\[C@@H]2[C@H](C2(C)C)CC1)/C=O

Canonical SMILES

CC(=O)OCC1=CCCC(=CC2C(C2(C)C)CC1)C=O

Origin of Product

United States

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